molecular formula C27H21N B13805659 1-Methylamino-9,10-diphenylanthracene CAS No. 55334-26-4

1-Methylamino-9,10-diphenylanthracene

Cat. No.: B13805659
CAS No.: 55334-26-4
M. Wt: 359.5 g/mol
InChI Key: SMBONASSNFDWML-UHFFFAOYSA-N
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Description

1-Methylamino-9,10-diphenylanthracene is an organic compound with the molecular formula C27H21N. It is a derivative of 9,10-diphenylanthracene, where a methylamino group is attached to the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylamino-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methylamino-9,10-diphenylanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.

Scientific Research Applications

1-Methylamino-9,10-diphenylanthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methylamino-9,10-diphenylanthracene primarily involves its interaction with light. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical behavior and interaction with other molecules in its environment .

Comparison with Similar Compounds

    9,10-Diphenylanthracene: The parent compound, known for its fluorescence properties.

    9,10-Bis(phenylethynyl)anthracene: Another derivative with enhanced photophysical properties.

    9,10-Dimethylanthracene: A similar compound with methyl groups instead of phenyl groups.

Uniqueness: 1-Methylamino-9,10-diphenylanthracene stands out due to the presence of the methylamino group, which imparts unique electronic and steric effects, enhancing its fluorescence properties and making it suitable for specific applications in photophysics and optoelectronics .

Properties

CAS No.

55334-26-4

Molecular Formula

C27H21N

Molecular Weight

359.5 g/mol

IUPAC Name

N-methyl-9,10-diphenylanthracen-1-amine

InChI

InChI=1S/C27H21N/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18,28H,1H3

InChI Key

SMBONASSNFDWML-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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